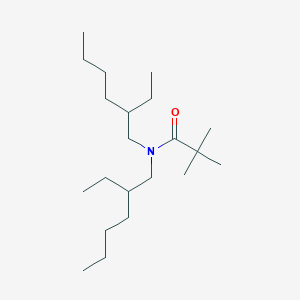

N,N-双(2-乙基己基)-2,2-二甲基丙酰胺

描述

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide, also known as D2EHPA, is a widely used organic compound in the field of chemistry. It is a colorless liquid, and its molecular formula is C22H45NO2. D2EHPA is primarily used as a solvent extractant for the separation and purification of metals, particularly rare earth elements.

科学研究应用

Lithium Extraction from Salt Lake Brine

“N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide” (also known as N523) is used as an extractant in a novel amide extraction system for the extraction of lithium from salt lake brine . This system, which also includes diisobutyl ketone (DIBK) as a diluent, has been found to be more stable and efficient than previous methods . The lithium extraction rate can reach up to 92% under optimal conditions . This application is particularly important due to the growing demand for lithium resources, which are essential for various industries including energy storage and electric vehicles .

Separation of Lithium from Other Metal Ions

The N523-DIBK extraction system is not only effective for extracting lithium from salt lake brine, but it also exhibits high selectivity, allowing for the separation of lithium ions from other metal ions . This is a significant challenge due to the complex composition of brine systems, which often contain low concentrations of lithium and high concentrations of other metal ions .

Recovery of Lithium from High Mg/Li Ratio Salt Lake Brines

The N523-DIBK extraction system has drawn attention worldwide due to its ability to recover lithium from salt lake brines that have a high magnesium to lithium mass ratio . This is a major advantage as around 66% of the global lithium resource is located in salt lake brine .

Thermodynamics of Lithium Extraction

Studies have shown that the extraction of lithium using the N523-DIBK system is an exothermic process . This means that lower temperatures promote lithium extraction, which could have implications for the energy efficiency of lithium extraction processes .

Kinetics of Lithium Extraction

The kinetics and mechanism of lithium extraction using N523 in kerosene have been studied using the rising single droplet method . The results indicate that the extraction process is diffusion-controlled, with chemical reactions occurring in the interfacial region .

Development of New Extraction Agents

N523 is a newly developed extractant that has shown good lithium extraction ability and selectivity . Its successful application in lithium extraction could pave the way for the development of other novel extraction agents for various applications .

作用机制

Target of Action

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide, also known as N523, is primarily used as an extractant . Its primary target is lithium ions . Lithium ions are crucial in various industries, especially in the production of lithium-ion batteries for electric vehicles and energy storage .

Mode of Action

N523 interacts with lithium ions through a process known as solvent extraction . In this process, N523 forms a complex with lithium ions, effectively separating them from other metal ions present in the solution . This interaction results in the extraction of lithium ions from the solution .

Biochemical Pathways

The extraction of lithium ions by N523 affects the lithium recovery pathway . By forming a complex with lithium ions, N523 enables the selective extraction of lithium from solutions that also contain other metal ions . This selectivity is crucial for the efficient recovery of lithium from various sources, such as salt lake brine .

Result of Action

The result of N523’s action is the efficient and selective extraction of lithium ions from solutions with high concentrations of other metal ions . This extraction process is crucial for the production of lithium, which is in high demand for various applications, particularly in the energy sector .

Action Environment

The efficacy and stability of N523’s action can be influenced by various environmental factors. For instance, the extraction process is exothermic, meaning it releases heat . Therefore, lower temperatures can promote lithium extraction . Additionally, the concentration of lithium and other metal ions in the solution can also affect the extraction efficiency .

属性

IUPAC Name |

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43NO/c1-8-12-14-18(10-3)16-22(20(23)21(5,6)7)17-19(11-4)15-13-9-2/h18-19H,8-17H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFOPGYFSLHCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide | |

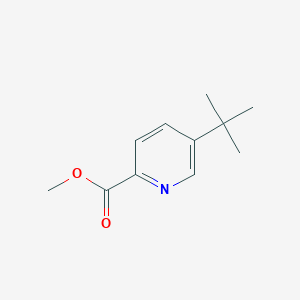

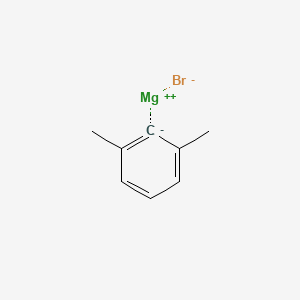

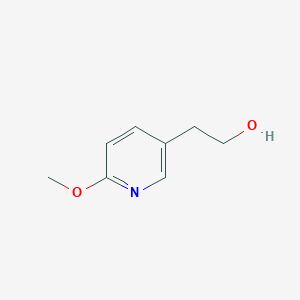

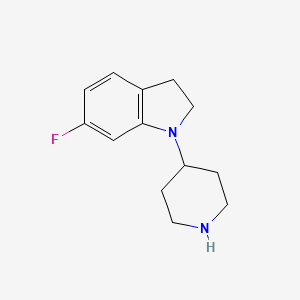

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

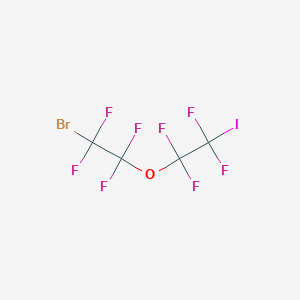

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Bromopropoxy)phenyl]ethanol](/img/structure/B3116201.png)

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B3116235.png)